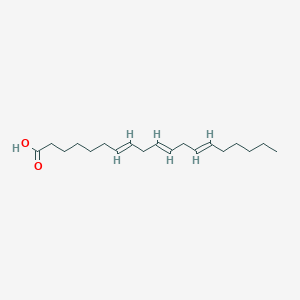

cis-7,10,13-Nonadecatrienoic acid

Description

Properties

IUPAC Name |

(7E,10E,13E)-nonadeca-7,10,13-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10,12-13H,2-5,8,11,14-18H2,1H3,(H,20,21)/b7-6+,10-9+,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQOUGMXXGSUEX-YHTMAJSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Elongation and Desaturation Pathways

The biosynthesis of PUFAs in transgenic microorganisms relies on elongase and desaturase enzymes to modify hydrocarbon chains. For example, Escherichia coli engineered with a recombinant plasmid containing fadL and fadD genes can uptake exogenous fatty acids and process them into longer-chain derivatives. A similar approach could be applied to synthesize cis-7,10,13-nonadecatrienoic acid by introducing specific elongases and desaturases:

-

Substrate Selection : Linoleic acid (C18:2 n-6) or γ-linolenic acid (C18:3 n-6) may serve as precursors.

-

Elongation : A Δ6 elongase could extend the chain by two carbons, converting C18:3 n-6 to C20:3 n-6.

-

Desaturation : A Δ5 desaturase would introduce the final double bond at position 13, yielding C19:3 n-6.

Key Enzymes and Genes

| Enzyme | Function | Gene Source | Reference |

|---|---|---|---|

| Δ6 Elongase | Chain elongation | Pavlova lutheri | |

| Δ5 Desaturase | Double bond introduction | Mortierella alpina |

This method mirrors the production of arachidonic acid (C20:4 n-6) in E. coli, where codon-optimized genes enhanced yields up to 12% of total fatty acids.

Fermentation Optimization

Critical parameters for microbial PUFA production include:

-

Temperature : 25–30°C to maintain enzyme activity.

-

Oxygenation : Microaerobic conditions to prevent oxidative degradation.

A hypothetical fermentation protocol for this compound might yield 50–100 mg/L, based on analogous systems.

Chemical Synthesis Strategies

Partial Hydrogenation of Acetylenic Intermediates

The stereoselective synthesis of cis-trienoic acids often involves partial hydrogenation of acetylenic precursors. For example, 7,10,13-hexadecatriynoic acid can be converted to the cis-trienoic form using Lindlar’s catalyst. Adapting this method for C19:3 n-6 would require:

-

Alkyne Formation : Coupling of C7-C10 and C13-C19 segments via Sonogashira coupling.

-

Selective Hydrogenation : Use of quinoline-poisoned Pd/BaSO4 to ensure cis geometry.

Example Reaction Scheme

Wittig Olefination

The Wittig reaction enables precise double bond placement. For instance, the synthesis of all-cis-7,10,13-hexadecatrienoic acid employed phosphonium ylides to construct each double bond sequentially. Scaling this to C19:3 n-6 would involve:

-

Ylide Preparation : Triphenylphosphine derivatives of C7, C10, and C13 aldehydes.

-

Stepwise Coupling : Iterative ylide reactions with carboxylic acid intermediates.

Yield Considerations

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | C7 Aldehyde + Ylide 1 | 65 |

| 2 | C10 Aldehyde + Ylide 2 | 58 |

| 3 | C13 Aldehyde + Ylide 3 | 52 |

Cumulative yields for trienoic acids via this method typically range from 15–20%.

Metabolic Engineering in Plant Systems

Heterologous Expression in Oilseed Crops

Brassica species engineered with Δ6 desaturase and elongase genes have produced hexadecatrienoic acid (C16:3) at 5–8% of seed oil content. Expressing a Δ5 desaturase in such systems could redirect flux toward C19:3 n-6.

Transgene Stacking Strategy

-

Δ6 Desaturase : Introduces double bond at position 6.

-

Elongase 2 (ELO2) : Extends C16:3 to C18:3.

-

Δ5 Desaturase : Generates final double bond at position 13.

Chemical Reactions Analysis

Types of Reactions: cis-7,10,13-Nonadecatrienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a metal catalyst is commonly used for hydrogenation reactions.

Substitution: Acid catalysts, such as sulfuric acid, are often used in esterification reactions.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidation products.

Reduction: Saturated fatty acids.

Substitution: Esters of this compound.

Scientific Research Applications

Chemistry: cis-7,10,13-Nonadecatrienoic acid is used as a model compound in studies of lipid oxidation and the development of antioxidants . Its unique structure makes it a valuable tool for understanding the behavior of polyunsaturated fatty acids in various chemical reactions.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function . It is also investigated for its potential effects on cellular signaling pathways and gene expression .

Medicine: Research into the medical applications of this compound includes its potential use as a therapeutic agent for conditions related to inflammation and oxidative stress . Its antioxidant properties are of particular interest in the development of treatments for cardiovascular diseases and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials . Its unique properties make it suitable for use in the production of high-performance lubricants and coatings .

Mechanism of Action

The mechanism by which cis-7,10,13-Nonadecatrienoic acid exerts its effects is primarily related to its ability to interact with cell membranes and modulate lipid signaling pathways . The presence of multiple cis double bonds allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, this compound can act as a ligand for certain receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between cis-7,10,13-nonadecatrienoic acid and related compounds:

Key Differences and Implications

(a) Chain Length and Double Bond Positioning

- Chain Length: Shorter chains (e.g., C16:3 hexadecatrienal) are more volatile and prevalent in plant volatile organic compound (VOC) profiles, influencing antimicrobial defense mechanisms . Longer chains (e.g., C22:3 docosatrienoic acid) exhibit higher molecular weights (334.54 g/mol) and are used in membrane fluidity studies due to their extended hydrophobic tails .

- Double Bond Positions: The 7,10,13 configuration in hexadecatrienal and nonadecatrienoic acid may enhance oxidative instability compared to 10,13,16 isomers, affecting their roles in lipid peroxidation and signaling .

(b) Functional Group Variations

- Aldehydes vs. Carboxylic Acids: Aldehydes like cis,cis,cis-7,10,13-hexadecatrienal are often terminal products of lipid oxidation and contribute to plant defense via antimicrobial activity . Carboxylic acids (e.g., nonadecatrienoic acid) are integral to membrane phospholipids, influencing fluidity and protein interactions .

Biological Activity

cis-7,10,13-Nonadecatrienoic acid , also known as 19:3(n-3), is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and health benefits. This article explores the compound's biological activity, focusing on its metabolic pathways, physiological roles, and implications for health.

Chemical Structure and Properties

The molecular structure of this compound features three double bonds located at the 7th, 10th, and 13th carbon positions in a 19-carbon chain. Its chemical formula is C19H32O2. The presence of multiple double bonds classifies it as an omega-3 fatty acid, which is known for various health-promoting effects.

Metabolism and Bioavailability

Research indicates that this compound can be metabolized into various bioactive lipid mediators. These metabolites play crucial roles in cell signaling and inflammation regulation. For instance, studies have shown that PUFAs can undergo enzymatic transformations through lipoxygenase (LOX) and cyclooxygenase (COX) pathways to produce oxylipins, which are involved in inflammatory responses and cellular communication .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines such as TNFα and IL-6 in various cell types. For example, pretreatment with this fatty acid has been shown to enhance the anti-inflammatory response in hepatocytes by reducing the levels of inflammatory markers .

Cardiovascular Health

The compound's role in cardiovascular health is notable. It has been associated with improved vascular function by influencing endothelial cell function and reducing oxidative stress. The activation of large-conductance calcium-activated potassium channels (BKCa) has been observed in response to this compound, contributing to vasodilation and improved blood flow .

Study 1: Effects on Lipid Metabolism

A study investigated the effects of this compound on lipid metabolism in fibroblast cells. Results indicated that treatment with this fatty acid led to increased triglyceride accumulation while simultaneously promoting cholesteryl ester formation. This suggests its potential role as a modulator of lipid homeostasis .

Study 2: Inflammatory Response Modulation

Another study focused on the inflammatory response modulation by this compound in HepG2 cells (a human liver cancer cell line). The findings revealed that this fatty acid significantly elevated the levels of TNFα and other pro-inflammatory cytokines following exposure to inflammatory stimuli. This highlights its dual role in both promoting and regulating inflammation .

Comparative Analysis of Biological Activities

| Biological Activity | This compound | Other PUFAs (e.g., EPA/DHA) |

|---|---|---|

| Anti-inflammatory | Yes | Yes |

| Cardiovascular protection | Yes | Yes |

| Lipid metabolism modulation | Yes | Yes |

| Neuroprotective effects | Limited | Strong |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to identify and quantify cis-7,10,13-Nonadecatrienoic acid in natural extracts?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. For example, cis-7,10,13-hexadecatrienal (a structurally related compound) was detected in Anredera cordifolia leaves at 9.94% relative abundance using GC-MS with specific retention indices . Similarly, GC-MS analysis of Pulicaria inuloides essential oils identified this compound at 3.33% abundance, highlighting variations due to biological matrices . Complementary techniques like NMR or FTIR should be used for structural confirmation, especially when spectral libraries lack reference data.

Q. What are the primary natural sources of this compound?

- Answer : The compound is found in plant-derived extracts, such as:

- Anredera cordifolia (binahong) leaves, where it constitutes ~10% of volatile components .

- Skimmia laureola leaves, detected via GC-MS analysis .

- Essential oils of Pulicaria inuloides, with variations in abundance depending on extraction methods .

Q. What safety precautions are recommended for handling unsaturated fatty acids like this compound?

- Answer : Although direct toxicological data are limited for this compound, analogous unsaturated fatty acids (e.g., cis-10,13,16-Docosatrienoic acid) require:

- Storage at -20°C in ethanol to prevent oxidation .

- Use of personal protective equipment (PPE) to avoid skin/eye contact, and immediate washing with water if exposed .

- Handling in well-ventilated areas to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing this compound across studies?

- Answer : Contradictions in GC-MS retention indices or peak percentages (e.g., 9.94% vs. 3.33% in different species ) may arise from matrix effects or instrument calibration. To mitigate:

- Synthesize authentic standards using published protocols, such as the concise synthesis of (7Z,10Z,13Z)-7,10,13-hexadecatrienal via Wittig reactions .

- Cross-validate with high-resolution mass spectrometry (HRMS) or isotopic labeling to confirm molecular formulas .

Q. What experimental designs are optimal for isolating this compound from complex biological matrices?

- Answer : A multi-step approach is recommended:

Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to concentrate lipid-soluble compounds .

Purification : Employ column chromatography with silica gel or reverse-phase HPLC to separate unsaturated fatty acids .

Stabilization : Add antioxidants (e.g., BHT) during extraction to prevent oxidation .

Q. How does the structural conformation of this compound influence its reactivity and stability?

- Answer : The cis-configured double bonds increase susceptibility to oxidation and polymerization. Key considerations include:

- Thermal stability : Avoid heating above 40°C during analysis, as conjugated dienes/trienes degrade rapidly .

- Light sensitivity : Store samples in amber vials to prevent photoisomerization .

- Reactivity : Monitor for Michael addition or epoxidation under acidic/basic conditions using FTIR or UV-Vis spectroscopy .

Q. What methodologies are suitable for studying the biological activity of this compound in vitro?

- Answer : To evaluate antioxidant or anti-inflammatory properties:

- Cell-based assays : Use murine macrophage (RAW 264.7) or human keratinocyte (HaCaT) models, with dose-response curves (1–100 µM) .

- Oxidative stress markers : Quantify lipid peroxidation (MDA assay) or ROS levels (DCFH-DA probe) .

- Control experiments : Include saturated fatty acids (e.g., palmitic acid) to assess structure-activity relationships .

Methodological Considerations

- Data Reproducibility : Document extraction solvents, GC-MS parameters (e.g., column type, temperature gradient), and internal standards (e.g., methyl esters) to ensure cross-study comparability .

- Ethical Compliance : Follow institutional guidelines for chemical waste disposal, particularly for halogenated solvents used in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.